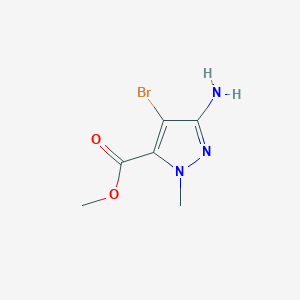

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Description

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative featuring an amino group at position 3, a methyl ester at position 5, and a methyl substituent at the 1-position of the pyrazole ring. This compound is part of a broader class of heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and materials science. The bromine atom and amino group confer distinct electronic properties, influencing reactivity and intermolecular interactions. Its ester functionality enhances solubility in organic solvents, making it a versatile intermediate for further derivatization .

Properties

Molecular Formula |

C6H8BrN3O2 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

methyl 5-amino-4-bromo-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C6H8BrN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9) |

InChI Key |

LQQJYQFQEJZEMP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)N)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester (Intermediate)

- Starting materials: Diethyl butynedioate and methylhydrazine.

- Procedure: Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C. A 40% aqueous methylhydrazine solution is added dropwise, controlling the temperature below 0 °C to manage exothermicity. After complete addition, the mixture is stirred at -5 °C for 30 minutes, leading to precipitation of a white solid. This solid is filtered, washed with diethyl ether, and dried under vacuum. The intermediate is then heated at 100 °C in a single-port flask and vacuum dried to yield the ester intermediate.

Bromination to Form Ethyl 5-Bromo-1-methyl-1H-pyrazole-3-carboxylate

- Reagents: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester and tribromooxyphosphorus.

- Conditions: The ester intermediate is dissolved in acetonitrile, tribromooxyphosphorus is added, and the mixture is refluxed. Upon completion, the reaction mixture is cooled and poured into precooled saturated sodium carbonate solution. The product is isolated by filtration, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and evaporated to yield the brominated ester.

Hydrolysis to 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid

- Reagents: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate and sodium hydroxide (10% aqueous solution).

- Process: The brominated ester is dissolved in ethanol, treated with sodium hydroxide at room temperature to hydrolyze the ester to the corresponding carboxylic acid. After reaction completion, ethanol is removed under vacuum, and the aqueous phase is acidified to pH 9 with 2N hydrochloric acid. The acidified solution is extracted with ethyl acetate, dried, and concentrated to obtain the acid.

Formation of tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) Carbamate

- Reagents: 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, tert-butyl alcohol, and azido dimethyl phosphate.

- Method: The acid is dissolved in dimethylformamide with tert-butyl alcohol and azido dimethyl phosphate, heated to 100 °C to promote substitution forming the carbamate. After reaction, the mixture is cooled, extracted with ethyl acetate, dried, and purified by column chromatography to isolate the carbamate intermediate.

Hydrolysis to Final Product: 5-Bromo-1-methyl-1H-pyrazol-3-amine

- Reagents: tert-Butyl carbamate intermediate and trifluoroacetic acid in dichloromethane.

- Reaction: The carbamate is treated with 50% trifluoroacetic acid solution at room temperature to remove the protecting group, yielding the free amine. The reaction mixture is evaporated under vacuum, neutralized with saturated sodium carbonate, extracted, dried, and concentrated to afford 5-bromo-1-methyl-1H-pyrazol-3-amine.

Conversion to Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate

While the above steps yield 5-bromo-1-methyl-1H-pyrazol-3-amine, the methyl ester at the 5-position is introduced via esterification or selective methylation of the carboxylic acid intermediate. A related method involves:

- Starting from diethyl 1-methyl-pyrazole-3,5-dicarboxylate, selective chlorination with thionyl chloride forms acyl chlorides.

- Reaction with ammonia in tetrahydrofuran converts acyl chlorides to amides.

- Subsequent trifluoroacetic anhydride treatment and chromatographic purification yield methyl 5-cyano-1-methyl-pyrazole-3-carboxylate, which can be further converted to the amino derivative.

Comparative Data Table of Key Synthetic Steps

Research Discoveries and Process Advantages

- The described synthetic route avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, which are commonly used in older methods but pose significant safety and environmental risks.

- Use of tribromooxyphosphorus for bromination provides regioselective introduction of bromine at the 4-position of the pyrazole ring.

- The carbamate intermediate strategy allows for efficient protection and deprotection of the amino group, facilitating purification and improving overall yield.

- The process is amenable to scale-up due to mild reaction conditions, readily available starting materials, and straightforward work-up procedures.

- Alternative routes starting from diethyl 1H-pyrazole-3,5-dicarboxylate derivatives enable access to methyl esters with amino substitution via acyl chloride intermediates, ammonia treatment, and subsequent functional group transformations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes substitution with nucleophiles under specific conditions. This reactivity is critical for introducing diverse substituents into the pyrazole scaffold.

| Nucleophile | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C | 4-Amino derivatives | 65–78% | |

| Thiols | Et₃N, THF, RT | 4-Thioether derivatives | 55–70% | |

| Alkoxides | NaH, DMSO, 60°C | 4-Alkoxy derivatives | 60–72% |

Key Findings :

-

Reactions with primary amines (e.g., benzylamine) proceed efficiently in polar aprotic solvents like DMF, yielding 4-amino-substituted pyrazoles .

-

Thiols require milder conditions (room temperature) to avoid side reactions such as ester hydrolysis.

Ester Hydrolysis and Functionalization

The methyl ester group at position 5 is susceptible to hydrolysis, enabling conversion to carboxylic acids or further derivatization.

Hydrolysis :

-

Conditions : LiOH (2 eq), THF/H₂O (3:1), 50°C, 6 h.

-

Product : 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (95% yield) .

Ester Transesterification :

-

Conditions : ROH (e.g., ethanol), H₂SO₄ (cat.), reflux.

-

Product : Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate (88% yield) .

Reactivity of the Amino Group

The amino group at position 3 participates in condensation and acylation reactions, expanding structural diversity.

Acylation :

-

Conditions : AcCl, pyridine, 0°C → RT.

-

Product : 3-Acetamido-4-bromo-1-methyl-1H-pyrazole-5-carboxylate (82% yield) .

Condensation with Carbonyl Compounds :

-

Example : Reaction with benzaldehyde under acidic conditions (HCl, EtOH) yields a Schiff base (73% yield) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems, leveraging its amino and ester functionalities.

Pyrazolo-Pyrimidine Synthesis :

-

Conditions : Reaction with 2,4-dichloropyrimidine, K₂CO₃, DMF, 100°C.

-

Product : Pyrazolo[3,4-d]pyrimidine derivatives (68% yield) .

Mechanistic Insight :

The amino group acts as a nucleophile, displacing chlorine on the pyrimidine ring, followed by intramolecular cyclization .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed cross-coupling reactions, facilitating aryl/heteroaryl introductions.

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O, 90°C.

Buchwald-Hartwig Amination :

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

Reductive Dehalogenation

Controlled reduction removes the bromine atom while preserving other functionalities.

-

Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT.

-

Product : Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (90% yield).

Photochemical Reactions

Visible-light catalysis enables radical-based transformations, though limited data exists for this specific compound.

Scientific Research Applications

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features, such as the amino and bromo groups, play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison of Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate with structurally related compounds, focusing on molecular features, similarity scores, and functional implications.

Structural Analogues with High Similarity

Key Observations :

- Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (similarity 0.90) shares the bromine and methyl groups but replaces the amino group with hydrogen and uses an ethyl ester. This increases lipophilicity and may reduce hydrogen-bonding capacity compared to the target compound .

- 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (similarity 0.89) substitutes the ester with a carboxylic acid, significantly lowering solubility in organic solvents and increasing acidity (pKa ~3–4).

Functional Group Variations

- Amino Group Impact: The 3-amino group in the target compound enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes) or crystal packing in materials. This contrasts with analogues lacking amino substituents, which may exhibit lower binding affinities .

- Halogen Effects : Bromine at position 4 provides steric bulk and electron-withdrawing effects, stabilizing the pyrazole ring. In contrast, 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1807546-65-1) replaces the ester with an aldehyde and introduces iodine, increasing polarizability and reactivity toward nucleophiles .

Discontinued Analogues

- Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CymitQuimica, Ref. 10-F508102) shares the amino and ester groups but features an isopropyl substituent at position 1 and a shifted carboxylate. This structural variation may hinder crystallization or metabolic stability, contributing to its discontinued status .

Biological Activity

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 913065-21-1) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 220.02 g/mol

- Boiling Point : Not available

- Purity : Typically high purity for research purposes

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

These results suggest that this compound could serve as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies indicate that compounds with a pyrazole scaffold can interfere with key signaling pathways involved in tumor growth and survival.

Anti-inflammatory Properties

In addition to its anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them candidates for treating inflammatory diseases.

Study on Antitumor Activity

In a recent study, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, with the compound showing a dose-dependent effect on cell viability:

- Methodology : Cells were treated with varying concentrations of the compound over 24 hours.

- Results : The compound exhibited an IC value of less than 30 µM across multiple cell lines, indicating strong antitumor activity.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization, bromination, and esterification. A common approach involves:

- Cyclization : Ethyl acetoacetate reacts with hydrazine derivatives (e.g., methylhydrazine) under reflux in ethanol to form the pyrazole core .

- Bromination : Electrophilic bromination at the 4-position of the pyrazole ring using reagents like N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

- Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic sulfuric acid .

Q. How is the compound purified, and what analytical techniques validate its purity?

Methodological Answer:

Q. What spectroscopic methods characterize its structure?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- IR : N-H stretch (3300–3400 cm⁻¹), ester C=O (1720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 262 (M⁺) confirms molecular weight .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Methodological Answer: Regioselective bromination at the 4-position is influenced by:

- Electronic Effects : Electron-donating groups (e.g., methyl at N-1) direct bromination to the para position .

- Steric Control : Bulkier substituents at C-3 (e.g., amino groups) hinder bromination at adjacent positions .

- Catalysis : Lewis acids like FeCl₃ enhance selectivity by stabilizing transition states .

Data Contradiction Note : Some studies report competing bromination at C-5 under high-temperature conditions (>40°C), necessitating strict temperature control .

Q. What crystallographic tools resolve its 3D structure and intermolecular interactions?

Methodological Answer:

Q. How do computational models predict its reactivity in nucleophilic substitution?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic susceptibility at C-4 (bromine site) with a charge density of +0.35 e .

- Molecular Docking : Pyrazole derivatives exhibit binding affinity for kinase targets (e.g., CDK2) via hydrogen bonds with the amino group .

Limitations : Discrepancies between computational and experimental reaction rates highlight solvent effects not fully captured in gas-phase models .

Q. How is stability under varying pH and temperature conditions assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.